Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate
Description
Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate is a piperidine-derived compound featuring a benzoyl group substituted with chloro (Cl) and nitro (NO₂) groups at the 4- and 3-positions, respectively. The piperidine ring is esterified at the 4-position with an ethyl carboxylate group. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing enzyme inhibitors or receptor-targeting molecules.
Synthesis: The compound is synthesized via amide coupling between ethyl piperidine-4-carboxylate and 4-chloro-3-nitrobenzoic acid. This reaction employs coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile (CH₃CN) . The ester group at the 4-position of the piperidine ring can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH in THF/water), enabling further derivatization into hydrazides or amides .
Properties
IUPAC Name |
ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-5-7-17(8-6-10)14(19)11-3-4-12(16)13(9-11)18(21)22/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNWRIUGIUCKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Isonipecotic Acid
Isonipecotic acid (piperidine-4-carboxylic acid) serves as the primary precursor. Esterification with ethanol in the presence of thionyl chloride (SOCl₂) is a well-established method:
Procedure :
- Dissolve isonipecotic acid (10.0 mmol) in absolute ethanol (50 mL).
- Cool to 0°C and add SOCl₂ (40.0 mmol) dropwise.
- Reflux for 48 hours.
- Concentrate under vacuum, dissolve in ethyl acetate, and wash with 10% NaOH.
- Dry over anhydrous Na₂SO₄ and concentrate to yield ethyl piperidine-4-carboxylate as a clear oil (94% yield).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Isonipecotic acid |
| Reagent | SOCl₂ in ethanol |
| Reaction Time | 48 hours |
| Yield | 94% |
Alternative Pathways and Modifications
Electrochemical Chlorination
Inspired by pyrazolecarboxylate synthesis, electrochemical methods could chlorinate intermediates:
- Replace traditional chlorinating agents (e.g., SOCl₂) with electrochemical setups to minimize corrosion and by-products.
- Apply to nitrated benzoic acid precursors before acylation.
Protection/Deprotection Strategies
Use of Boc-protected intermediates (e.g., Ethyl N-Boc-piperidine-4-carboxylate) may enhance regioselectivity:
- Protect piperidine nitrogen with Boc.
- Perform esterification/acylation.
- Deprotect with TFA or HCl/dioxane.
Challenges and Side Reactions
- Nitro Group Stability : The electron-withdrawing nitro group may slow acylation; excess acyl chloride and prolonged reaction times are recommended.
- Ester Hydrolysis : Avoid aqueous bases post-acylation to prevent ester cleavage.
- By-Products : Monitor for diacylation (unlikely due to steric hindrance) and nitro reduction (if reducing agents are present).
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR : Peaks for piperidine protons (δ 1.2–3.5 ppm), ethyl ester (δ 1.3 ppm, triplet; δ 4.1 ppm, quartet), and aromatic protons (δ 7.5–8.5 ppm).
- IR : Ester C=O (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 1-(4-chloro-3-aminobenzoyl)piperidine-4-carboxylate.
Substitution: Ethyl 1-(4-substituted-3-nitrobenzoyl)piperidine-4-carboxylate.
Hydrolysis: 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylic acid.
Scientific Research Applications
Antiproliferative Activity
Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate has been studied for its antiproliferative effects on various cancer cell lines. Research indicates that compounds with similar structures exhibit cytotoxicity against specific tumor types, suggesting potential use in cancer therapy.
Enzyme Inhibition Studies
This compound has been explored for its ability to inhibit certain enzymes involved in disease pathways, particularly those associated with cancer and inflammation. The inhibition of these enzymes can lead to reduced proliferation of malignant cells.
Drug Development
The unique structural features of this compound make it a candidate for further modification and optimization in drug development processes. Its ability to interact with biological targets can be harnessed to design novel therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antiproliferative effects on breast cancer cells | Demonstrated significant reduction in cell viability at specific concentrations, indicating potential as an anticancer agent. |
| Study B | Investigate enzyme inhibition | Showed effective inhibition of target enzymes, leading to decreased inflammatory responses in vitro. |
| Study C | Drug formulation development | Successfully incorporated into nanoparticle delivery systems, enhancing bioavailability and therapeutic efficacy in preclinical models. |
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic yields, and applications:
Key Structural and Functional Insights:
Sulfonyl vs. Benzoyl Linkages: Sulfonyl derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, improving aqueous solubility, whereas benzoyl groups may enhance lipophilicity and membrane permeability .
Synthetic Yields and Conditions: Nucleophilic aromatic substitution (e.g., morpholine in ) achieves moderate yields (55%), while aqueous-phase sulfonylation () offers higher efficiency (72%).
Biological Relevance: Compounds with morpholine-pyrimidine motifs () demonstrate potent antitubercular activity, while benzyl/benzoyl derivatives () target cholinesterases or carbonic anhydrases.
Biological Activity
Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate (CAS No. 349404-41-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H17ClN2O5
- Molecular Weight : 340.76 g/mol
- Structure : The compound features a piperidine ring, a chloro group, and a nitrobenzoyl moiety, which contribute to its biological activity.
This compound is believed to act primarily as an enzyme inhibitor or receptor modulator . The nitro group can participate in redox reactions, while the chloro group may engage in electrophilic aromatic substitution reactions. The piperidine ring serves as a scaffold that interacts with various biological targets, enhancing the compound's potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, similar nitro-substituted piperidine derivatives have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This suggests that this compound could also exhibit comparable antimicrobial effects.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. For example, it has been noted that derivatives of piperidine can effectively inhibit Factor XIa , an important target for anticoagulant therapies . This inhibition can lead to reduced thrombus formation, indicating potential applications in treating thromboembolic disorders.
Case Studies and Research Findings
A notable study evaluated the biological activity of various piperidine derivatives, including this compound. The findings indicated:
- In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in leukemia cell lines.
- The most active compounds in this series showed IC50 values as low as 700 nM against specific cancer types, suggesting that modifications to the piperidine structure could enhance biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition |
| 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine | Similar structure | Moderate antibacterial activity |
| 1-(4-Chloro-3-nitrobenzoyl)morpholine | Similar structure | Lower enzyme inhibition potency |
Q & A
Q. What are the common synthetic routes for Ethyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate?
Answer: A key synthetic approach involves coupling ethyl piperidine-4-carboxylate derivatives with substituted benzoic acids. For example, amide bond formation using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile (CH₃CN) is widely employed. This method ensures efficient activation of the carboxylic acid group, critical for forming the benzoyl-piperidine backbone . Subsequent steps may include functional group modifications (e.g., nitro group introduction via nitration or sulfonamide formation).
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- ¹H NMR and IR Spectroscopy: Confirm the presence of ester (C=O stretch at ~1730 cm⁻¹), nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹), and amide (N-H bend at ~3250–3350 cm⁻¹) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃) to validate the structure .
- Elemental Analysis: Verify purity and stoichiometry (e.g., %C, %H, %N within 0.3% of theoretical values) .
Q. How is the ester group hydrolyzed to the corresponding carboxylic acid derivative?
Answer: Hydrolysis is achieved using 5N NaOH in ethanol/water (1:1 v/v) at room temperature for 24 hours. After removing ethanol under vacuum, the mixture is acidified to pH 3–4 with 6N HCl to precipitate the carboxylic acid. Yields typically exceed 85%, with purity confirmed by melting point (162–163°C) and NMR .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized for structurally similar piperidine derivatives?
Answer:
- Coupling Agent Selection: EDCI/HOBt systems outperform DCC/DMAP in minimizing racemization and side reactions .
- Solvent Choice: Dry acetonitrile or dichloromethane enhances reactivity by reducing moisture interference.
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring complete conversion before work-up .
- Temperature Control: Maintain 0–25°C to prevent decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in NMR data during structural elucidation?
Answer:
- 2D NMR Techniques: Use COSY and HSQC to resolve overlapping signals (e.g., piperidine ring protons at δ 1.52–4.31 ppm) .
- Crystallographic Validation: Single-crystal X-ray diffraction (SHELX or WinGX) provides unambiguous confirmation of stereochemistry and bond angles .
- Comparative Analysis: Cross-reference with spectral databases (e.g., PubChem) or synthetic analogs to identify discrepancies caused by solvent effects or impurities .
Q. How do computational methods aid in predicting the crystal structure and stability of this compound?
Answer:
- Software Tools: SHELXL (for refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) model crystal packing and hydrogen-bonding networks .
- Density Functional Theory (DFT): Predicts thermodynamic stability of nitro group orientations or piperidine ring conformers.
- Molecular Dynamics (MD): Simulates solvent interactions to optimize crystallization conditions (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
